Azepexole hydrochloride

Übersicht

Beschreibung

Es zeigt eine mehr als 300-fache Selektivität für den Alpha-2-Adrenozeptor gegenüber dem Alpha-1-Adrenozeptor . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die physiologischen und pharmakologischen Wirkungen der Aktivierung des Alpha-2-Adrenozeptors zu untersuchen.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von B-HT 933 Dihydrochlorid beinhaltet die Bildung des Oxazoloazepin-Ringsystems. Die wichtigsten Schritte umfassen die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um die gewünschte heterocyclische Struktur zu bilden. Das Endprodukt wird als Dihydrochloridsalz gewonnen, um seine Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von B-HT 933 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Umkristallisations- oder Chromatographietechniken gereinigt, um den für Forschungsanwendungen erforderlichen Reinheitsgrad zu erreichen .

Wirkmechanismus

Target of Action

B-HT 933 dihydrochloride, also known as Azepexole dihydrochloride, is a selective α2-adrenoceptor agonist . It exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor . The α2-adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine and epinephrine.

Mode of Action

Azepexole dihydrochloride interacts with its targets, the α2-adrenoceptors, in a manner similar to clonidine, another α2-adrenoceptor agonist . It causes concentration-dependent inhibition of peristaltic contractions . This interaction results in a change in the function of the receptor and leads to a series of biochemical reactions inside the cell.

Pharmacokinetics

It is known to be soluble in water and dmso , which suggests that it may have good bioavailability

Result of Action

The activation of α2-adrenoceptors by Azepexole dihydrochloride leads to a decrease in sympathetic outflow, which can result in a decrease in blood pressure . It also causes a concentration-dependent inhibition of peristaltic contractions , which could potentially affect gastrointestinal motility.

Action Environment

The action, efficacy, and stability of Azepexole dihydrochloride can be influenced by various environmental factors. These can include the physiological state of the individual (such as whether they are normoglycemic or diabetic ), the presence of other drugs or substances that may interact with α2-adrenoceptors, and the pH and temperature of the environment.

Biochemische Analyse

Biochemical Properties

B-HT 933 Dihydrochloride plays a significant role in biochemical reactions. It interacts with α2A-, α2B-, and α2C-adrenoceptor subtypes . The nature of these interactions is characterized by the compound’s ability to act as a selective agonist, binding to these receptors and triggering a biochemical response .

Cellular Effects

B-HT 933 Dihydrochloride influences cell function by interacting with adrenoceptors, which are integral membrane proteins involved in signal transduction. Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its agonistic action on α2-adrenoceptors .

Molecular Mechanism

The molecular mechanism of B-HT 933 Dihydrochloride involves binding interactions with α2-adrenoceptors, leading to their activation. This activation can result in changes in gene expression and cellular responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of B-HT 933 dihydrochloride involves the formation of the oxazoloazepine ring system. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of B-HT 933 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using recrystallization or chromatography techniques to achieve the desired level of purity for research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: B-HT 933 Dihydrochlorid unterliegt hauptsächlich Rezeptorbindungsinteraktionen anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen: Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht chemischen Umwandlungen. Sie wird typischerweise in ihrer Dihydrochloridform verwendet, um die Löslichkeit in wässrigen Lösungen sicherzustellen .

Hauptprodukte, die gebildet werden: Da B-HT 933 Dihydrochlorid hauptsächlich für Rezeptorstudien verwendet wird, sind die Haupt-"Produkte" die physiologischen Reaktionen, die durch seine Interaktion mit Alpha-2-Adrenozeptoren ausgelöst werden .

Wissenschaftliche Forschungsanwendungen

B-HT 933 Dihydrochlorid wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von Alpha-2-Adrenozeptoren in verschiedenen physiologischen Prozessen zu untersuchen. Einige wichtige Anwendungen sind:

Chemie: Studium der Bindungsaffinität und Selektivität von Alpha-2-Adrenozeptor-Agonisten.

Biologie: Untersuchung der Auswirkungen der Aktivierung des Alpha-2-Adrenozeptors auf zelluläre Signalwege.

Medizin: Erforschung der potenziellen therapeutischen Anwendungen von Alpha-2-Adrenozeptor-Agonisten bei Erkrankungen wie Bluthochdruck und Schmerzbehandlung.

Industrie: Verwendung bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf den Alpha-2-Adrenozeptor abzielen.

5. Wirkmechanismus

B-HT 933 Dihydrochlorid übt seine Wirkungen aus, indem es selektiv an Alpha-2-Adrenozeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Hemmung der Adenylatcyclase, was zu verringerten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) führt. Die Reduktion der cAMP-Spiegel moduliert verschiedene nachgeschaltete Signalwege, was letztendlich zu physiologischen Reaktionen wie Vasokonstriktion und reduziertem sympathischem Ausstrom führt .

Ähnliche Verbindungen:

- Clonidin

- Dexmedetomidin

- Guanfacin

Vergleich: B-HT 933 Dihydrochlorid ist einzigartig in seiner hohen Selektivität für den Alpha-2-Adrenozeptor mit minimaler Aktivität an Alpha-1-Adrenozeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Wirkungen der Aktivierung des Alpha-2-Adrenozeptors ohne die verfälschenden Effekte der Aktivierung des Alpha-1-Rezeptors zu untersuchen. Im Vergleich dazu zielen Clonidin und Dexmedetomidin ebenfalls auf Alpha-2-Adrenozeptoren ab, haben jedoch unterschiedliche Selektivitätsgrade und zusätzliche pharmakologische Wirkungen .

Vergleich Mit ähnlichen Verbindungen

- Clonidine

- Dexmedetomidine

- Guanfacine

Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .

Eigenschaften

CAS-Nummer |

36067-72-8 |

|---|---|

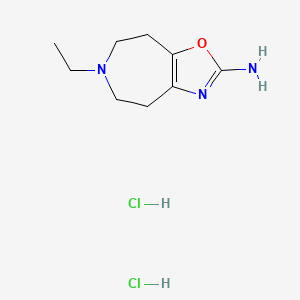

Molekularformel |

C9H16ClN3O |

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |

InChI-Schlüssel |

RISPXEICLQYFJX-UHFFFAOYSA-N |

SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |

Kanonische SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl |

Key on ui other cas no. |

36067-72-8 |

Verwandte CAS-Nummern |

36067-73-9 (Parent) |

Synonyme |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.